REDD1 inducer

Descripción general

Descripción

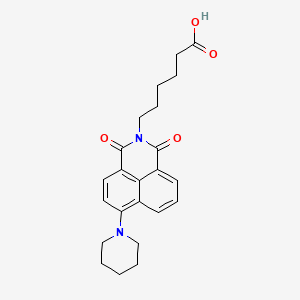

REDD1 inducer is a chemical compound known for its role as an inhibitor of the influenza A virus virulence factor NS1. This compound activates the host expression of REDD1, a protein involved in the regulation of development and DNA damage responses . It has a molecular formula of C23H26N2O4 and a molecular weight of 394.46 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of REDD1 inducer involves multiple steps, including the formation of the benzo[de]isoquinolin-2-yl core and subsequent functionalization with a piperidin-1-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include optimization of reaction conditions to maximize yield and minimize impurities, as well as purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Naphthalimide Derivatives

Mechanism :

-

Naphthalimides (e.g., NSC 109555 ) reverse NS1-mediated inhibition of host gene expression by activating REDD1 transcription.

-

REDD1 induction stabilizes the TSC1-TSC2 complex, which inhibits mTORC1 by enhancing Rheb GTP hydrolysis.

-

Antiviral activity of naphthalimides is abolished in REDD1 cells, confirming REDD1 dependency .

Key Findings :

-

High-throughput screening of 200,000 compounds identified naphthalimides as potent REDD1 activators .

-

Dose-dependent inhibition of influenza A and vesicular stomatitis virus (VSV) replication correlates with REDD1 expression .

Glucocorticoids

Mechanism :

-

Dexamethasone and other glucocorticoids bind the glucocorticoid receptor (GR), which translocates to the nucleus and activates REDD1 transcription via glucocorticoid response elements (GREs) in the REDD1 promoter .

-

REDD1 upregulation inhibits mTORC1, contributing to glucocorticoid-induced tissue atrophy .

Key Findings :

-

REDD1 protein levels increase 2–5 fold in human skin exposed to atrophogenic glucocorticoid doses .

-

GR antagonists (e.g., mifepristone) block REDD1 induction, confirming receptor specificity .

ROS-Inducing Agents

Mechanism :

-

Hydrogen peroxide (H2_22O2_22) and hyperglycemia promote a disulfide bond between C150 and C157 in REDD1, stabilizing the protein by blocking chaperone-mediated autophagy (CMA) .

-

Redox-sensitive REDD1 acts as a sensor for oxidative stress, amplifying mTORC1 inhibition under diabetic conditions .

Key Findings :

-

Disulfide bond formation increases REDD1 half-life from 5 minutes to >60 minutes in hyperglycemic cells .

-

Mutating C150/C157 abolishes REDD1 stabilization and mTORC1 inhibition .

Small-Molecule mTOR Inhibitors

Mechanism :

-

Rapamycin and PP242 indirectly stabilize REDD1 by inhibiting mTORC1, which normally promotes REDD1 degradation via the E3 ligase HUWE1 .

-

REDD1 degradation involves lysine 129 acetylation , which facilitates HSC70-dependent CMA .

Key Findings :

-

mTORC1 inhibition reduces REDD1 ubiquitination and extends its half-life by 3–4 fold .

-

HUWE1 knockdown increases REDD1 levels, mimicking mTORC1 inhibition .

Table 1: Chemical Inducers of REDD1

Table 2: Research Findings on REDD1 Inducers

Aplicaciones Científicas De Investigación

Neurobiology

Role in Alzheimer's Disease:

Recent studies have identified REDD1 as a crucial mediator in amyloid beta (Aβ)-induced synaptic dysfunction, which is a hallmark of Alzheimer's disease. It has been shown that Aβ increases REDD1 levels in the hippocampus, leading to impaired long-term potentiation (LTP) and memory deficits. Knockdown of REDD1 via shRNA has been found to rescue Aβ-induced memory impairments, suggesting that targeting REDD1 could be a viable therapeutic strategy for Alzheimer's disease .

Mechanisms of Action:

The mechanism by which REDD1 influences synaptic plasticity involves the inhibition of mTOR/Akt signaling pathways. This inhibition is critical as it regulates synaptic function and memory formation . The involvement of REDD1 in neuroinflammation also positions it as a potential target for neuroprotective therapies.

Muscle Physiology

Exercise-Induced Gene Regulation:

REDD1 induction is essential for regulating gene expression related to skeletal muscle adaptation during exercise. Studies indicate that REDD1 influences the expression of genes associated with muscle protein metabolism and neuromuscular junction remodeling. In REDD1-null mice, exercise-induced changes in these genes are significantly impaired, highlighting the importance of REDD1 in exercise physiology .

Autophagy and Muscle Atrophy:

REDD1 has been implicated in autophagy regulation during stress conditions such as muscle atrophy. It promotes autophagy through both mTOR-dependent and -independent pathways, thereby facilitating cellular homeostasis . This dual role makes REDD1 a critical factor in understanding muscle wasting diseases and developing interventions.

Immune Response

T Cell Activation:

In the immune system, REDD1 plays a pivotal role in T cell proliferation and survival during activation. Its expression is significantly upregulated upon stimulation with mitogens such as PHA (phytohemagglutinin) or anti-CD3/CD28 antibodies. This upregulation is crucial for managing stress responses during T cell activation, potentially through autophagy mechanisms .

Inflammatory Responses:

REDD1 has been linked to inflammatory processes, particularly in the context of diabetes-induced retinal inflammation. In diabetic models, increased REDD1 expression correlates with enhanced NF-κB signaling and pro-inflammatory cytokine production. Deletion of REDD1 results in reduced inflammation, indicating its role as a promoter of inflammatory responses .

Metabolic Disorders

Obesity and Insulin Resistance:

Research indicates that elevated levels of REDD1 are associated with obesity-induced metabolic dysfunctions. It impairs insulin signaling and glucose metabolism by suppressing key metabolic pathways, thus contributing to insulin resistance . Targeting REDD1 may offer new strategies for managing obesity-related metabolic disorders.

Adipogenesis:

REDD1 also influences adipogenesis by regulating the expression of adipogenic genes such as PPARγ and C/EBPα. Its role in promoting macrophage infiltration into adipose tissues further underscores its involvement in metabolic inflammation associated with obesity .

Therapeutic Implications

Given its multifaceted roles across various biological systems, REDD1 presents several therapeutic opportunities:

- Neurodegenerative Diseases: Targeting REDD1 may provide a novel approach to mitigating synaptic dysfunction in Alzheimer's disease.

- Muscle Wasting Disorders: Modulating REDD1 activity could help manage conditions characterized by muscle atrophy.

- Immune Modulation: Inhibiting or enhancing REDD1 function may influence T cell responses and inflammatory diseases.

- Metabolic Interventions: Strategies aimed at reducing REDD1 levels could improve insulin sensitivity and combat obesity-related complications.

Mecanismo De Acción

The mechanism of action of REDD1 inducer involves the inhibition of the influenza A virus virulence factor NS1. This inhibition is achieved through the activation of host expression of REDD1, which in turn inhibits the mTORC1 pathway by preventing the inactivation of the TSC1-TSC2 complex by AKT1 . This pathway is crucial for the regulation of cell growth and metabolism, and its inhibition can reduce viral replication and enhance host immune responses .

Comparación Con Compuestos Similares

Similar Compounds

6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)hexanoic acid: Similar structure but lacks the piperidin-1-yl group.

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a piperidinyl group but differs in the core structure.

Uniqueness

REDD1 inducer is unique due to its specific combination of functional groups and its ability to inhibit the NS1 protein of the influenza A virus. This makes it a valuable compound for antiviral research and potential therapeutic applications .

Actividad Biológica

The compound known as REDD1 inducer plays a significant role in various biological processes, particularly in response to stress and metabolic changes. This article synthesizes findings from multiple studies to elucidate the biological activity of REDD1, focusing on its mechanisms, effects on gene expression, and implications in health and disease.

What is REDD1?

Regulated in Development and DNA Damage 1 (REDD1) is a stress-responsive protein that serves as a critical regulator of cellular responses to various stimuli, including exercise, insulin signaling, and oxidative stress. REDD1 is known for its role in inhibiting the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is pivotal for cell growth and metabolism.

Key Functions of REDD1

- Gene Expression Regulation : REDD1 influences the expression of several genes involved in muscle metabolism, oxidative stress response, and cellular growth.

- Stress Response : It is upregulated during conditions of metabolic stress, such as exercise or hypoxia, contributing to adaptive responses in skeletal muscle and other tissues.

- Cellular Localization : REDD1 is found in various cellular compartments (nucleus, cytosol, mitochondria), affecting its functional interactions with other proteins.

Transcriptional Regulation

REDD1 expression is regulated at the transcriptional level by various factors:

- Exercise-Induced Activation : Acute aerobic exercise leads to a transient increase in REDD1 levels in skeletal muscle. This induction is crucial for mediating changes in gene expression related to muscle function and adaptation .

- Insulin Signaling : Insulin has been shown to stimulate REDD1 expression through pathways involving hypoxia-inducible factor 1 (HIF-1), suggesting a link between metabolic signaling and stress response .

Interaction with Signaling Pathways

REDD1 interacts with several key signaling pathways:

- mTORC1 Pathway : By inhibiting mTORC1 signaling, REDD1 helps regulate protein synthesis and energy metabolism under stress conditions .

- NF-κB Activation : REDD1 also modulates NF-κB activity, influencing inflammatory responses and cell survival mechanisms .

Case Study 1: Exercise-Induced Gene Expression Changes

A study involving wild-type and REDD1-null mice demonstrated that acute exercise significantly increased REDD1 protein levels only at 1 hour post-exercise. This induction was critical for the exercise-mediated changes in the expression of 24 specific genes related to muscle metabolism and function. In REDD1-null mice, these changes were absent, indicating that REDD1 is essential for proper gene regulation following physical activity .

Case Study 2: Amyloid Beta-Induced Synaptic Dysfunction

Research has shown that amyloid beta (Aβ) increases REDD1 levels in the hippocampus, linking it to synaptic dysfunction associated with Alzheimer's disease. The study highlighted that Aβ-induced signaling pathways (Fyn/ERK/S6) were involved in the translation of REDD1, suggesting its potential as a therapeutic target for AD .

Data Table: Summary of Research Findings on this compound

Implications for Health and Disease

The biological activity of REDD1 has significant implications for understanding various health conditions:

- Muscle Atrophy : Elevated levels of REDD1 are associated with muscle wasting conditions, suggesting that targeting this pathway may help mitigate muscle loss.

- Metabolic Disorders : As a regulator of insulin signaling and energy metabolism, manipulating REDD1 activity could offer therapeutic avenues for diabetes management.

- Neurodegenerative Diseases : Given its role in synaptic function and response to Aβ, REDD1 may serve as a biomarker or therapeutic target in Alzheimer's disease.

Propiedades

IUPAC Name |

6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOYMJZOCQPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181373-35-3 | |

| Record name | 181373-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.